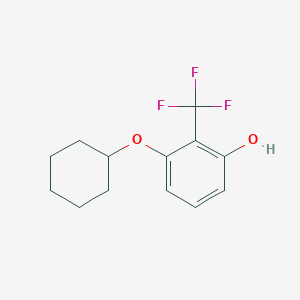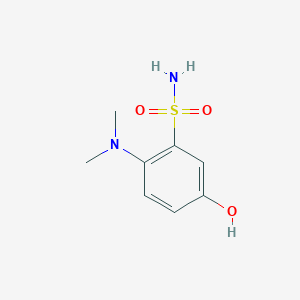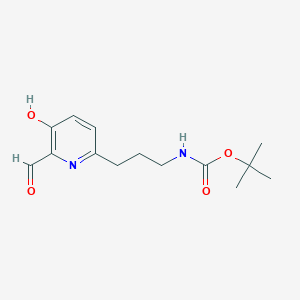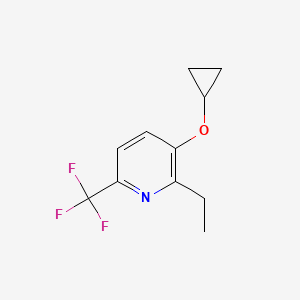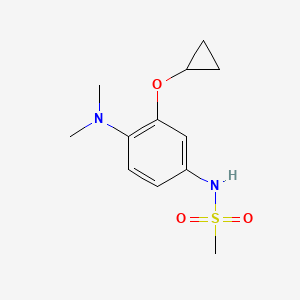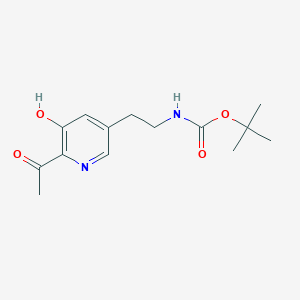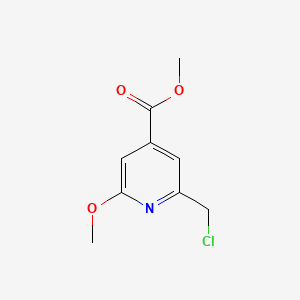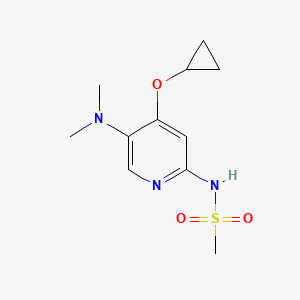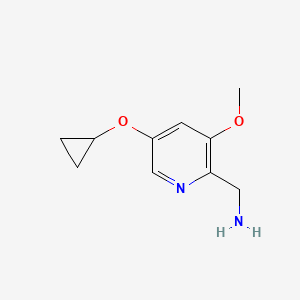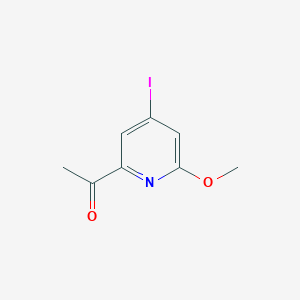
1-(4-Iodo-6-methoxypyridin-2-YL)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Iodo-6-methoxypyridin-2-YL)ethanone is an organic compound with the molecular formula C8H8INO2 and a molecular weight of 277.06 g/mol . It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. The presence of iodine and methoxy groups on the pyridine ring makes this compound particularly interesting for various chemical applications.
Métodos De Preparación
The synthesis of 1-(4-Iodo-6-methoxypyridin-2-YL)ethanone typically involves the iodination of a methoxypyridine derivative followed by acetylation. One common method includes the following steps:
Iodination: The starting material, 4-methoxypyridine, is treated with iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite to introduce the iodine atom at the 4-position.
Acetylation: The iodinated product is then reacted with acetyl chloride in the presence of a base like pyridine to form this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Análisis De Reacciones Químicas
1-(4-Iodo-6-methoxypyridin-2-YL)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under suitable conditions, often using palladium-catalyzed cross-coupling reactions.
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions for these reactions include palladium catalysts for cross-coupling, strong oxidizing agents for oxidation, and mild reducing agents for reduction. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(4-Iodo-6-methoxypyridin-2-YL)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: It serves as a building block for the synthesis of potential therapeutic agents, including anti-cancer and anti-inflammatory drugs.
Industry: The compound is used in the production of specialty chemicals and materials, including dyes and polymers.
Mecanismo De Acción
The mechanism of action of 1-(4-Iodo-6-methoxypyridin-2-YL)ethanone depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The iodine and methoxy groups can enhance the compound’s ability to interact with hydrophobic and hydrophilic regions of target molecules, respectively.
Comparación Con Compuestos Similares
1-(4-Iodo-6-methoxypyridin-2-YL)ethanone can be compared with other pyridine derivatives such as:
1-(4-Bromo-6-methoxypyridin-2-YL)ethanone: Similar structure but with a bromine atom instead of iodine, which may affect its reactivity and biological activity.
1-(4-Chloro-6-methoxypyridin-2-YL)ethanone:
1-(4-Fluoro-6-methoxypyridin-2-YL)ethanone: The presence of a fluorine atom can significantly alter the compound’s electronic properties and interactions with biological targets.
The uniqueness of this compound lies in the presence of the iodine atom, which can participate in specific types of chemical reactions and interactions that are not possible with other halogens.
Propiedades
Fórmula molecular |
C8H8INO2 |
|---|---|
Peso molecular |
277.06 g/mol |
Nombre IUPAC |
1-(4-iodo-6-methoxypyridin-2-yl)ethanone |
InChI |
InChI=1S/C8H8INO2/c1-5(11)7-3-6(9)4-8(10-7)12-2/h3-4H,1-2H3 |
Clave InChI |
CHLUZJNQKVPPRS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=NC(=CC(=C1)I)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


